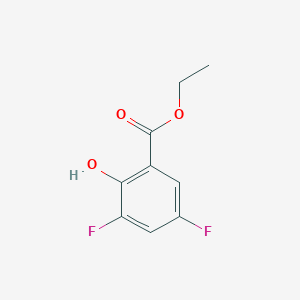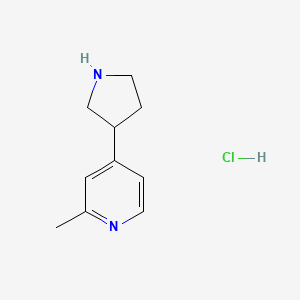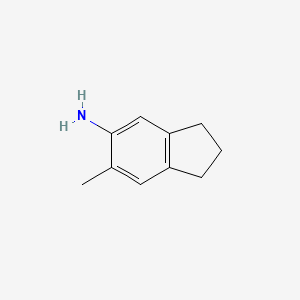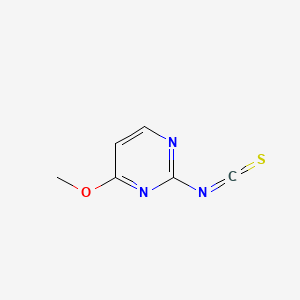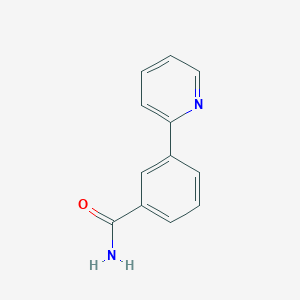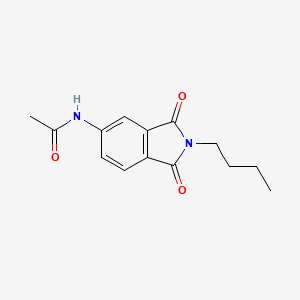
2-(4-Methoxyphenyl)imidazole-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)imidazole-4-methanol is a heterocyclic compound featuring an imidazole ring substituted with a 4-methoxyphenyl group and a hydroxymethyl group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)imidazole-4-methanol typically involves the cyclization of amido-nitriles or the condensation of ketones with amidines. One common method includes the use of benzamidine hydrochloride monohydrate and 4-methoxyphenacyl bromide in the presence of potassium bicarbonate and tetrahydrofuran (THF) as a solvent. The reaction mixture is heated to reflux, followed by cooling and purification steps to yield the desired product .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multicomponent reactions catalyzed by metals such as copper or nickel. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)imidazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or THF .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2-(4-Methoxyphenyl)imidazole-4-carboxylic acid, while substitution reactions can introduce various functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)imidazole-4-methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)imidazole-4-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds with biological molecules, enhancing its solubility and binding affinity. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylimidazole: Lacks the methoxy and hydroxymethyl groups, resulting in different chemical properties and biological activities.
4-Methoxyphenylimidazole: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
2-(4-Methoxyphenyl)imidazole-4-methanol is unique due to the presence of both the methoxy and hydroxymethyl groups, which enhance its solubility, reactivity, and biological activities compared to similar compounds .
Eigenschaften
CAS-Nummer |
53292-67-4 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-8(3-5-10)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
WXDITMPXBOLDKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC=C(N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




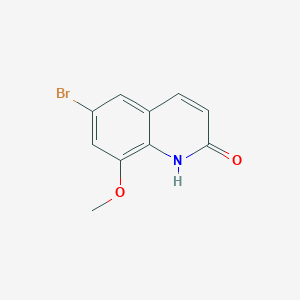


![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)
![N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride](/img/structure/B13682193.png)
